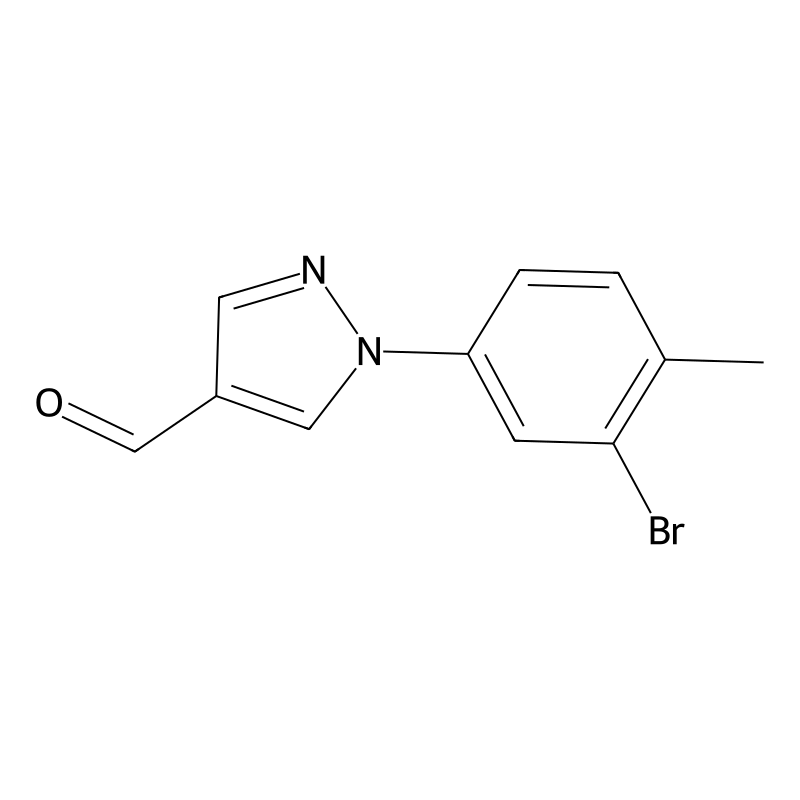

1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 265.11 g/mol. It is characterized by a pyrazole ring substituted with a bromo and a methyl group on the phenyl moiety, along with an aldehyde functional group. This compound is notable for its unique structural features, which contribute to its reactivity and potential biological activity .

There is no scientific literature available on the mechanism of action of this specific compound. Pyrazole derivatives can exhibit various biological activities depending on their structure. Some pyrazoles act as antimicrobials, while others show anti-inflammatory or analgesic properties []. However, the mechanism of action for 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde remains unknown and requires further investigation.

- Bromine: Organic bromides can be irritating to the skin, eyes, and respiratory system.

- Aldehyde: Aldehydes can be flammable and may irritate the skin, eyes, and respiratory system.

Heterocyclic Scaffold

The molecule contains a pyrazole ring, a five-membered heterocyclic structure known for its diverse biological activities. Pyrazoles have been implicated in various processes, including antimicrobial , anti-inflammatory , and anticancer properties . 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde might be investigated for similar bioactivities.

Aldehyde Functionality

The presence of the aldehyde group (CHO) allows for further functionalization through various chemical reactions. This could be useful in creating libraries of pyrazole derivatives with potentially enhanced biological properties.

Substituent Effects

The molecule incorporates a bromine (Br) atom and a methyl (CH3) group. These substituents can influence the molecule's pharmacokinetic properties , such as absorption, distribution, metabolism, and excretion, which are crucial factors in drug development.

- Nucleophilic Addition: The aldehyde can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon.

- Condensation Reactions: It can participate in condensation reactions, forming imines or other derivatives when reacted with amines.

- Oxidation: The aldehyde can be oxidized to a carboxylic acid under appropriate conditions.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or altered properties .

Research indicates that compounds similar to 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde may exhibit various biological activities, including:

- Antimicrobial Properties: Some pyrazole derivatives have been studied for their ability to inhibit bacterial growth.

- Anti-inflammatory Effects: Certain compounds in this class may show potential in reducing inflammation.

- Anticancer Activity: Preliminary studies suggest that similar structures could possess anticancer properties, although specific data on this compound is limited .

Several methods have been reported for the synthesis of 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde:

- Condensation of Hydrazine with Aldehydes: Starting from appropriate aldehydes and hydrazine derivatives, followed by bromination and further functionalization.

- Bromination of Precursor Compounds: Utilizing brominating agents on substituted phenyl compounds to introduce the bromo group before forming the pyrazole ring.

- Multi-step Synthesis: Involves several reactions including cyclization and functional group transformations to achieve the final product .

The applications of 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde include:

- Pharmaceutical Research: As a lead compound for developing new drugs targeting various diseases.

- Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Potential use in developing new materials due to its unique chemical properties .

Interaction studies are crucial for understanding how 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde interacts with biological systems. Initial studies could focus on:

- Protein Binding Assays: To determine how effectively this compound binds to target proteins involved in disease processes.

- Enzyme Inhibition Studies: Evaluating its potential as an inhibitor of key enzymes related to inflammation or cancer pathways.

Such studies can provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde | 287917-96-8 | Contains a methyl group; different substitution pattern. |

| 1-(3-Bromo-4-methylphenyl)ethanone | 40180-80-1 | Ketone instead of aldehyde; similar brominated structure. |

| 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | Not available | Contains two phenyl groups; carboxaldehyde functional group. |

Uniqueness

The uniqueness of 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde lies in its specific combination of substituents and functional groups, which may confer distinct biological activities not observed in similar compounds. Its potential as a pharmaceutical candidate is enhanced by its structural characteristics that allow for targeted modifications .